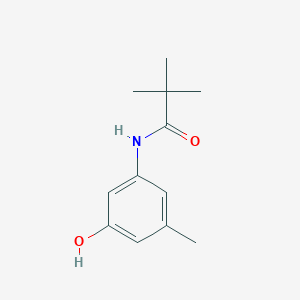

N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide

Description

N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide is a synthetic amide derivative characterized by a 2,2-dimethylpropanoyl group attached to a substituted aromatic ring. The aromatic substituent features a hydroxyl group at the 3-position and a methyl group at the 5-position (meta and para positions relative to the amide linkage). This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric bulk from the dimethylpropanoyl moiety.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(3-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H17NO2/c1-8-5-9(7-10(14)6-8)13-11(15)12(2,3)4/h5-7,14H,1-4H3,(H,13,15) |

InChI Key |

VRCGPRBSPLCGHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)O)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-hydroxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde or 3-hydroxy-5-methylbenzoic acid.

Reduction: Formation of N-(3-hydroxy-5-methylphenyl)-2,2-dimethylpropanamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amide group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Optimization : High-yielding protocols (e.g., >90% for 20a) emphasize the role of Pd/C catalysis and gradient elution in purifying complex amides .

- Structure-Activity Relationships (SAR) : Antitumor efficacy correlates with aryl substituent bulk and electronics, but excessive complexity (e.g., litronesib) may reduce bioavailability .

- Metabolic Stability : Hydroxyl-containing analogs may require prodrug strategies to mitigate rapid Phase II metabolism compared to halogenated counterparts .

Biological Activity

N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular structure of this compound consists of an amide functional group attached to a phenolic moiety. The presence of the 3-hydroxy-5-methylphenyl group contributes to its unique reactivity and biological properties. The molecular formula is with a molecular weight of approximately 219.30 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Amide : The reaction of 3-hydroxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride.

- Purification : The product is purified through recrystallization or chromatography.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In one study, derivatives of this compound were evaluated for their effects on HCT-116 colon cancer cells. The inhibitory concentration (IC50) values ranged from 0.12 mg/mL to 0.81 mg/mL, showing promising results compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 mg/mL) .

The biological activity is largely attributed to its role as a histone deacetylase inhibitor (HDACI). By inhibiting HDACs, the compound can alter gene expression related to cell cycle regulation and apoptosis, leading to programmed cell death in cancer cells . Molecular docking studies suggest that the compound binds effectively to HDAC enzymes, enhancing its potential as an anticancer agent .

Case Studies and Research Findings

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the antiproliferative effects of this compound on HCT-116 cells.

- Method : Cell viability assays using DAPI staining to assess apoptosis.

- Results : Compounds demonstrated significant inhibition of cell growth with notable nuclear disintegration observed in treated cells compared to controls .

- Comparative Analysis :

Data Table: Biological Activity Summary

| Compound Name | IC50 (mg/mL) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.12 - 0.81 | HCT-116 | HDAC Inhibition |

| Doxorubicin | 2.29 | HCT-116 | Topoisomerase II Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.